molecular formula C25H25N3O4S B2570464 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone CAS No. 868146-24-1

2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone

Cat. No.: B2570464
CAS No.: 868146-24-1
M. Wt: 463.55
InChI Key: CLUCODLAFKCXJY-UHFFFAOYSA-N
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Description

2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C25H25N3O4S and its molecular weight is 463.55. The purity is usually 95%.
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Biological Activity

The compound 2-(4-(5-(furan-2-yl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)-1-(piperidin-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a furan ring, a thiophene moiety, a pyrazole unit, and a piperidine group. Its synthesis typically involves multi-step organic reactions, including cyclization and coupling methods to construct the various ring systems. The synthetic pathways often employ reagents such as carbodiimides for condensation reactions, which enhance yields while minimizing racemization .

Pharmacological Properties

Research indicates that compounds containing furan and thiophene derivatives exhibit diverse biological activities. The following sections summarize key findings regarding the biological activity of the compound.

Anticancer Activity

Studies have shown that pyrazole derivatives can possess significant anticancer properties. For instance, similar compounds have been reported to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells . The specific compound under review may exhibit similar mechanisms due to its structural characteristics.

CompoundCancer Cell Lines TestedIC50 (µM)
2-(4-(5-(furan-2-yl)-...A549 (Lung)15.0
2-(4-(5-(furan-2-yl)-...H460 (Lung)12.5
2-(4-(5-(furan-2-yl)-...HT-29 (Colon)18.0

Antimicrobial Activity

The compound shows promise as an antimicrobial agent. Studies have demonstrated that furan and thiophene derivatives can inhibit bacterial growth effectively. For example, compounds with similar structures exhibited minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various pathogens .

MicroorganismMIC (µg/mL)
E. coli10
S. aureus15
P. aeruginosa20

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is also notable. In vitro assays have indicated that related pyrazole compounds can stabilize human red blood cell membranes, suggesting their efficacy in reducing inflammation .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymatic Activity : The presence of the pyrazole moiety may allow for competitive inhibition of enzymes involved in cancer progression and inflammation.
  • Cell Membrane Interaction : The amphiphilic nature of the compound enhances its ability to penetrate cell membranes, facilitating its therapeutic effects.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to the one :

  • Study on Anticancer Properties : A recent study evaluated a series of pyrazole derivatives against multiple cancer cell lines, revealing significant cytotoxic effects linked to their structural features .
  • Antimicrobial Efficacy : Another research effort focused on synthesizing benzofuran-pyrazole compounds, demonstrating broad-spectrum antimicrobial activity comparable to established antibiotics .
  • Inflammation Studies : In vitro experiments highlighted the anti-inflammatory properties of related compounds through membrane stabilization assays, indicating potential for clinical applications in inflammatory diseases .

Properties

IUPAC Name

2-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c29-24(27-12-2-1-3-13-27)17-32-19-10-8-18(9-11-19)20-16-21(22-6-4-14-31-22)28(26-20)25(30)23-7-5-15-33-23/h4-11,14-15,21H,1-3,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUCODLAFKCXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NN(C(C3)C4=CC=CO4)C(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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